molecular formula C25H32O4 B206392 Naxaprostene CAS No. 87269-59-8

Naxaprostene

Cat. No.: B206392
CAS No.: 87269-59-8
M. Wt: 396.5 g/mol
InChI Key: OINUMRGCICIETD-CGKNXJIZSA-N
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Description

Naxaprostene is a prostacyclin analogue known for its ability to inhibit thrombocyte function in a concentration-dependent manner. It is more selective for IP receptors and tends towards partial agonism. This compound has shown promising results in preventing thrombotic arterial occlusion in animal models .

Preparation Methods

The synthesis of Naxaprostene involves several steps:

Chemical Reactions Analysis

Naxaprostene undergoes various chemical reactions, including:

Scientific Research Applications

Naxaprostene has several scientific research applications:

Mechanism of Action

Naxaprostene exerts its effects by selectively binding to IP receptors, leading to partial agonism. This interaction inhibits thrombocyte function, preventing blood clot formation. The compound’s mechanism involves the inhibition of specific pathways that lead to thrombocyte aggregation and activation .

Comparison with Similar Compounds

Naxaprostene is compared with other prostacyclin analogues such as Treprostinil. While both compounds target IP receptors, this compound is more selective and tends towards partial agonism. Treprostinil, a 13,14-dihydro analogue, has different conformational properties around C12–15, affecting its agonist specificity .

Similar Compounds

  • Treprostinil
  • Epoprostenol
  • Iloprost

This compound’s unique selectivity and partial agonism make it distinct among prostacyclin analogues, offering specific advantages in therapeutic applications .

Properties

CAS No.

87269-59-8

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

3-[(E)-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid

InChI

InChI=1S/C25H32O4/c26-23(18-6-2-1-3-7-18)10-9-21-22-14-17(13-20(22)15-24(21)27)11-16-5-4-8-19(12-16)25(28)29/h4-5,8-12,18,20-24,26-27H,1-3,6-7,13-15H2,(H,28,29)/b10-9+,17-11+/t20-,21+,22-,23+,24+/m0/s1

InChI Key

OINUMRGCICIETD-CGKNXJIZSA-N

SMILES

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)C3)O)O

Isomeric SMILES

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/C3)O)O

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)C3)O)O

Synonyms

3-[(E)-[(3aR,4S,5S,6aR)-4-[(1E,3R)-3-cyclohexyl-3-hydroxy-1-propen-1-yl]hexahydro-5-hydroxy-2(1H)-pentalenylidene]methyl]-benzoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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